11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound It is characterized by its unique structural features, which include multiple rings and various functional groups such as dichlorophenyl, methyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, which subsequently leads to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle progression leads to the arrest of cell growth and induces apoptosis within the cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the arrest of cell growth and the induction of apoptosis within the cells . This effect is particularly potent against certain cell lines, including MCF-7 and HCT-116 .
Preparation Methods
The synthesis of 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of the dichlorophenyl, methyl, and trifluoromethyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties, which may confer biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Research: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene include:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds share a similar core structure but differ in their functional groups and biological activities.
11,13-dimethyl-N-[3-(4-morpholinyl)propyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine: This compound has a similar tricyclic structure but with different substituents, leading to distinct chemical and biological properties.
The uniqueness of 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[740
Properties
IUPAC Name |
11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N4/c1-8-6-14(17(20,21)22)26-16(23-8)10-3-5-13(24-15(10)25-26)9-2-4-11(18)12(19)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYENTWVVDNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC(=NC3=NN2C(=C1)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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